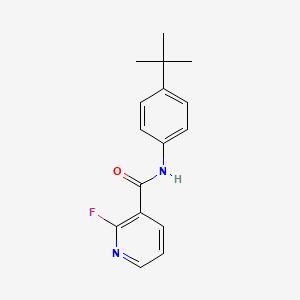
n-(4-Tert-butylphenyl)-2-fluoronicotinamide
Descripción general
Descripción
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a 4-tert-butyl-phenyl group and a fluorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Tert-butylphenyl)-2-fluoronicotinamide typically involves the coupling of 4-tert-butyl-aniline with 2-fluoro-nicotinic acid or its derivatives. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
n-(4-Tert-butylphenyl)-2-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Aplicaciones Científicas De Investigación
n-(4-Tert-butylphenyl)-2-fluoronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-(4-Tert-butylphenyl)-2-fluoronicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-tert-butyl-phenyl)-nicotinamide
- N-(4-tert-butyl-phenyl)-2-chloro-nicotinamide
- N-(4-tert-butyl-phenyl)-2-methyl-nicotinamide
Uniqueness
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C16H17FN2O |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17FN2O/c1-16(2,3)11-6-8-12(9-7-11)19-15(20)13-5-4-10-18-14(13)17/h4-10H,1-3H3,(H,19,20) |
Clave InChI |
XBCMWMJDMVARDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













